3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling Reaction: The oxadiazole derivative is then coupled with a 4-bromoaniline derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- 3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propionamide
Uniqueness
3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H14ClN3O2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-17-8-4-7-16(13-17)20(26)23-18-11-9-15(10-12-18)21-24-19(25-27-21)14-5-2-1-3-6-14/h1-13H,(H,23,26) |
InChI Key |
URPWVWBWGNDJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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